5-Bromo-4-chloro-2-methoxybenzoic acid
CAS No.: 95383-17-8
Cat. No.: VC2082317
Molecular Formula: C8H6BrClO3
Molecular Weight: 265.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95383-17-8 |
|---|---|
| Molecular Formula | C8H6BrClO3 |
| Molecular Weight | 265.49 g/mol |
| IUPAC Name | 5-bromo-4-chloro-2-methoxybenzoic acid |
| Standard InChI | InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | DLTGYPSSHXBNQG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1C(=O)O)Br)Cl |
| Canonical SMILES | COC1=CC(=C(C=C1C(=O)O)Br)Cl |
Introduction
Chemical Properties and Structure
5-Bromo-4-chloro-2-methoxybenzoic acid is characterized by its molecular formula C₈H₆BrClO₃ and a molecular weight of 265.49 g/mol. The compound features a benzoic acid core with three substituents: a bromine atom at position 5, a chlorine atom at position 4, and a methoxy group at position 2.
Physical and Chemical Characteristics
The compound exists as a crystalline solid under standard conditions. Its structure contains an aromatic ring with multiple substituents that influence its reactivity and physical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrClO₃ |
| Molecular Weight | 265.49 g/mol |
| CAS Number | 95383-17-8 |
| IUPAC Name | 5-bromo-4-chloro-2-methoxybenzoic acid |
| InChI | InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |
| InChI Key | DLTGYPSSHXBNQG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1C(=O)O)Br)Cl |
Structural Features
The compound's structure contains several important features:
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A benzoic acid moiety with a carboxylic acid group (COOH)
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A methoxy group (OCH₃) at the ortho position to the carboxylic acid
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A bromine substituent at the meta position relative to the carboxylic acid
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A chlorine substituent at the para position relative to the carboxylic acid
The presence of these substituents creates a unique electronic environment that influences the compound's reactivity in various chemical transformations.
Synthesis Methods
Comparative Synthetic Strategies
Similar compounds like 2-bromo-5-methoxybenzoic acid can be synthesized through bromination of m-methoxybenzoic acid. According to patent literature, this can be achieved using brominating agents under specific conditions:
"The invention provides a synthetic method of 2-bromo-5-methoxybenzoic acid, which comprises the following steps: dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent, and carrying out bromination reaction with a bromination reagent under the action of a bromination initiator, a cocatalyst and sulfuric acid to obtain a 2-bromo-5-methoxybenzoic acid reaction solution" .
Similar approaches with modified conditions could potentially be adapted for the synthesis of 5-Bromo-4-chloro-2-methoxybenzoic acid, with additional steps to introduce the chlorine substituent.
| Reagent Type | Examples | Function |
|---|---|---|
| Brominating Agents | N-bromosuccinimide, Bu₄NBr₃, Bromine | Introduction of bromine |
| Chlorinating Agents | N-chlorosuccinimide, Sulfuryl chloride | Introduction of chlorine |
| Solvents | Dichloromethane, Chloroform | Reaction medium |
| Catalysts | Red phosphorus, Potassium bromide | Facilitate halogenation |
| Acids | Sulfuric acid | Activation of halogenating agents |
The patent literature mentions: "The bromination reagent comprises one or more of N-bromosuccinimide, dibromohydantoin and bromine; the mass ratio of the m-methoxybenzoic acid to the halogenated hydrocarbon solvent is 1 (0.5-20)" .
Chemical Reactivity
Nucleophilic Aromatic Substitution
The halogen substituents (bromine and chlorine) can potentially undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups. This reactivity profile makes the compound valuable for further functionalization.
Carboxylic Acid Reactions
The carboxylic acid group can participate in various transformations including:
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Esterification
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Amide formation
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Reduction to alcohols
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Decarboxylation under appropriate conditions
Applications in Research and Industry
Research Applications
In research settings, compounds like 5-Bromo-4-chloro-2-methoxybenzoic acid can be used as:
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Building blocks for complex organic molecules
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Probes for investigating reaction mechanisms
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Starting materials for synthesizing biologically active compounds
Comparison with Related Compounds
Structural Analogs
Several structurally related compounds can be compared with 5-Bromo-4-chloro-2-methoxybenzoic acid:
| Compound | Structural Differences | Potential Impact on Reactivity |
|---|---|---|
| 2-Bromo-5-methoxybenzoic acid | Different position of substituents | Altered regioselectivity in reactions |
| 5-Chloro-2-methoxybenzoic acid | Lacks bromine substituent | Reduced steric hindrance, different electronic effects |
| 1-Bromo-4-iodo-2-methoxybenzene | Contains iodine instead of chlorine, lacks carboxylic acid group | Different reactivity profile in coupling reactions |
| 2-Bromo-4-fluoro-1-methoxybenzene | Contains fluorine instead of chlorine, lacks carboxylic acid group | Different electronic properties, potentially increased metabolic stability |
Reactivity Differences
The RSC supporting information mentions reactions involving related compounds such as "5-chloro-2-methoxybenzoic acid" which undergoes bromination with Bu₄NBr₃ . Similar reactions could potentially be applied to 5-Bromo-4-chloro-2-methoxybenzoic acid with appropriate modifications.
Synthetic Utility
The presence of multiple functional groups in 5-Bromo-4-chloro-2-methoxybenzoic acid makes it potentially more versatile than simpler benzoic acid derivatives. The halogen substituents can serve as handles for further functionalization through various metal-catalyzed coupling reactions.
Analytical Characterization
Chromatographic Analysis
For purity determination and separation, techniques such as:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
would be commonly employed with appropriate stationary phases and mobile phases.
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